2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid
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Overview
Description
2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a pyridinyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. The reaction conditions often involve the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, and the compound can modulate their activity through binding or inhibition. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as 4-amino-2-(methylthio)pyrimidine-5-carboxylic acid and various pyrrolidine derivatives .
Uniqueness
What sets 2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid apart is its unique combination of functional groups, which confer specific reactivity and properties. This makes it a valuable compound for a wide range of applications, from medicinal chemistry to materials science.
Properties
IUPAC Name |
2-(3-methoxypropylamino)-4-pyridin-4-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-21-8-2-5-16-14-17-9-11(13(19)20)12(18-14)10-3-6-15-7-4-10/h3-4,6-7,9H,2,5,8H2,1H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFFIGRUUJFGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=C(C(=N1)C2=CC=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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